Leukotriene C-4 sulfone Leukotriene C-4 sulfone
Brand Name: Vulcanchem
CAS No.: 82890-06-0
VCID: VC19328147
InChI: InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
SMILES:
Molecular Formula: C30H47N3O11S
Molecular Weight: 657.8 g/mol

Leukotriene C-4 sulfone

CAS No.: 82890-06-0

Cat. No.: VC19328147

Molecular Formula: C30H47N3O11S

Molecular Weight: 657.8 g/mol

* For research use only. Not for human or veterinary use.

Leukotriene C-4 sulfone - 82890-06-0

Specification

CAS No. 82890-06-0
Molecular Formula C30H47N3O11S
Molecular Weight 657.8 g/mol
IUPAC Name (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
Standard InChI Key JWPIRZFYDSPLAY-NXOLIXFESA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N
Canonical SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Leukotriene C-4 sulfone (C₃₀H₄₇N₃O₁₀S) is characterized by the replacement of the sulfide moiety in LTC₄ with a sulfonyl group (-SO₂-). This structural modification enhances its polarity and stability compared to LTC₄, which has a molecular formula of C₃₀H₄₇N₃O₉S . Key physicochemical properties include:

PropertyLTC₄ SulfoneLTC₄
Molecular Weight641.78 g/mol625.77 g/mol
Boiling Point974.3 ± 65.0 °C974.3 ± 65.0 °C
Density1.3 ± 0.1 g/cm³1.2 ± 0.1 g/cm³
SolubilityModerate in polar solventsLow in aqueous media

The sulfonyl group facilitates stronger hydrogen bonding and resistance to enzymatic degradation, prolonging its half-life in biological systems .

Biosynthesis and Metabolic Pathways

Leukotriene C-4 sulfone is generated through the oxidation of LTC₄, a reaction catalyzed by cytochrome P450 enzymes or non-enzymatic peroxidation . LTC₄ itself is synthesized via the conjugation of leukotriene A₄ (LTA₄) with glutathione by LTC₄ synthase (LTC4S), a membrane-associated enzyme in inflammatory cells such as mast cells and eosinophils . Key steps include:

  • Arachidonic acid mobilization: Phospholipase A₂ releases arachidonic acid from cell membranes.

  • 5-Lipoxygenase activation: Conversion of arachidonic acid to LTA₄.

  • Glutathione conjugation: LTC4S catalyzes the addition of glutathione to LTA₄, forming LTC₄.

  • Sulfonation: Oxidation of the sulfide group in LTC₄ yields the sulfone derivative .

Notably, LTC4S expression is upregulated in differentiated U937 monocytic cells, with activity increasing tenfold upon dimethyl sulfoxide induction .

Biological Activity and Pharmacological Effects

Respiratory Smooth Muscle Contraction

Leukotriene C-4 sulfone acts as a potent bronchoconstrictor, inducing slow-onset, prolonged contractions in guinea pig tracheal chains (pD₂ = 8.2) and parenchymal strips (pD₂ = 7.9) . These effects are partially reversible by FPL-55712, a leukotriene receptor antagonist, suggesting interaction with cysteinyl leukotriene receptors (CysLT₁/CysLT₂) . Compared to LTC₄, the sulfone exhibits:

  • Slower onset: 2–4 minutes vs. 30 seconds for LTC₄.

  • Longer duration: Effects persist for >60 minutes post-washout.

  • Reduced susceptibility to peptidases: Due to sulfonation .

Inflammatory Mediation

The compound enhances vascular permeability and recruits eosinophils in murine models, exacerbating airway inflammation. Intradermal injection in humans elicits wheal-and-flare responses comparable to LTC₄, indicating retained pro-inflammatory potency .

Comparative Analysis with Other Leukotriene Sulfones

ParameterLTC₄ SulfoneLTD₄ SulfoneLTE₄ Sulfone
pD₂ (Tracheal Chains)8.28.07.9
Onset Time2–4 min1–2 min3–5 min
Receptor AffinityCysLT₁ > CysLT₂CysLT₂ > CysLT₁CysLT₁/CysLT₂
Metabolic StabilityHighModerateLow

Data from guinea pig models highlight LTC₄ sulfone’s unique kinetic profile, making it a candidate for prolonged therapeutic interventions .

Synthesis and Analytical Methods

Chemical Synthesis

Leukotriene C-4 sulfone is synthesized via one-step oxidation of LTC₄ using peracetic acid or m-chloroperbenzoic acid . The reaction proceeds as:

LTC₄+CH₃CO₃HLTC₄ Sulfone+CH₃COOH\text{LTC₄} + \text{CH₃CO₃H} \rightarrow \text{LTC₄ Sulfone} + \text{CH₃COOH}

Yields exceed 70% under optimized conditions (pH 7.4, 25°C).

Analytical Detection

Enzyme immunoassays (EIAs) quantify LTC₄ sulfone using anti-leukotriene antibodies, with a detection limit of 0.1 pg/mL . High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides structural confirmation .

Therapeutic Implications and Recent Advances

Anti-Inflammatory Strategies

Structural studies of LTC4S bound to glutathione analogs (e.g., S-hexyl-glutathione) reveal a hydrophobic substrate-binding crevice, enabling rational drug design . Mutagenesis of Trp-116 in LTC4S reduces sulfone production by 60%, identifying a target for enzyme inhibition .

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